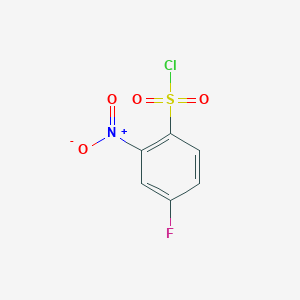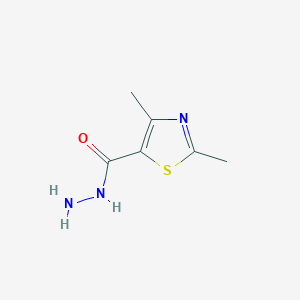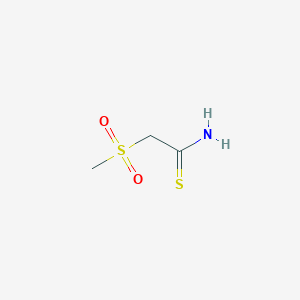
4-氟-2-硝基苯磺酰氯
描述
4-Fluoro-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClFNO4S . It has a molecular weight of 239.61 g/mol . This compound is also known by other names such as 568586-10-7, 4-fluoro-2-nitro-benzenesulfonyl Chloride, and 4-fluoro-2-nitrobenzene-1-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-nitrobenzenesulfonyl chloride consists of a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonyl chloride group . The InChI string representation of the molecule isInChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H . Physical And Chemical Properties Analysis
4-Fluoro-2-nitrobenzenesulfonyl chloride has a molecular weight of 239.61 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors and has 5 hydrogen bond acceptors . The topological polar surface area is 88.3 Ų .科学研究应用
杀虫剂中间体的合成
4-氟-2-硝基苯磺酰氯用于合成关键中间体,如甲基5-氨基-2-氯-4-氟苯硫醚乙酸酯,这对于制备各种杀虫剂包括除草剂如j7uthiacet-methyl (Xiao-hua Du et al., 2005)至关重要。
磺化衍生物的制备
该化合物在制备4-氟苯胺的磺化衍生物中起作用。这包括合成2-氨基-5-氟苯磺酸和5-氨基-2-氟苯磺酸,通过随后的水解和还原过程进行确认 (A. Courtin, 1982)。
固相合成应用
4-氟-2-硝基苯磺酰氯用于固相合成。从该化合物和各种固定的初级胺制备的聚合物支持的苯磺酰胺是多种化学转化的关键中间体,包括产生不同特权骨架的不寻常重排 (Veronika Fülöpová等,2015)。
增强雌激素的LC-MS检测
在液相色谱-质谱(LC-MS)中,4-氟-2-硝基苯磺酰氯被用作雌激素的衍生化试剂。它迅速与雌激素反应,显著增强它们的检测响应 (T. Higashi et al., 2006)。
活化聚合载体的羟基
该化合物是将生物制品共价连接到固体支持物如聚苯乙烯微球或纤维素棒的有效活化剂。它迅速与初级或次级羟基反应,形成4-氟苯磺酸酯离去基团 (Y. A. Chang et al., 1992)。
合成PET示踪剂前体
4-氟-2-硝基苯磺酰氯用于合成新型磺胺衍生物,如N,N,N,6-四甲基-2-(4-硝基苯磺胺基)嘧啶-4-铵盐。这些衍生物是正电子发射断层扫描(PET)示踪剂的潜在中间体,提供高放射化学产率 (P. Gebhardt & H. Saluz, 2012)。
合成聚合材料
该化合物用于合成聚合物,如聚[N-(4-硝基苯磺酰)-2-乙炔吡啶盐]。这涉及无催化剂的聚合过程,并导致具有设计的N-(4-硝基苯磺酰)吡啶盐结构的聚合物,这些聚合物被用于其光致发光和电化学性质的研究 (Y. Gal et al., 2015)。
荧光探针的开发
4-氟-2-硝基苯磺酰氯还用于开发荧光探针,如Naphsulf-O,对水溶液中的肼检测非常敏感和选择性,并可应用于活细胞中的成像 (Wen Chen et al., 2017)。
绿色合成过程
它用于开发反应性染料中间体如3-硝基苯磺酰氯的绿色合成方法,显著减少酸性废气和废水的产生 (Chen Zhong-xiu, 2009)。
安全和危害
作用机制
Target of Action
4-Fluoro-2-nitrobenzenesulfonyl chloride is an organic compound . It is primarily used as an analytical reagent and in organic synthesis
Action Environment
The action of 4-Fluoro-2-nitrobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated area away from fire and heat sources . Its packaging must be sealed to prevent moisture . It should be kept separate from oxidants and alkalis . During transportation, it should be protected from exposure to sunlight, rain, and high temperatures .
生化分析
Biochemical Properties
4-Fluoro-2-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins and enzymes . This reactivity makes it a valuable tool for modifying and studying proteins. For instance, it can be used to label proteins with fluorescent tags or to create enzyme inhibitors by covalently modifying active sites . The interactions of 4-Fluoro-2-nitrobenzenesulfonyl chloride with biomolecules are typically covalent and irreversible, leading to permanent modifications of the target molecules .
Cellular Effects
4-Fluoro-2-nitrobenzenesulfonyl chloride affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, by covalently modifying signaling proteins, it can alter the activity of these proteins and subsequently affect downstream signaling pathways . This can lead to changes in gene expression and metabolic processes within the cell . The compound’s ability to modify proteins also makes it useful for studying the roles of specific proteins in cellular functions .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-2-nitrobenzenesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules . This covalent modification can inhibit or activate enzymes by altering their active sites . Additionally, the compound can affect gene expression by modifying transcription factors or other proteins involved in gene regulation . These modifications can lead to changes in the activity and function of the target proteins, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-nitrobenzenesulfonyl chloride can change over time due to its stability and degradation . The compound is generally stable when stored at room temperature, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when it covalently modifies proteins involved in critical cellular processes . These long-term effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-nitrobenzenesulfonyl chloride vary with different dosages in animal models . At low doses, the compound can selectively modify specific proteins without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of critical biochemical pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
4-Fluoro-2-nitrobenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying enzymes involved in key metabolic processes . This can lead to changes in metabolite levels and overall cellular metabolism . The compound’s reactivity with nucleophilic sites on enzymes makes it a valuable tool for studying metabolic pathways and enzyme functions .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-nitrobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to covalently modify proteins also influences its distribution, as it can become localized to areas where its target proteins are abundant .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-nitrobenzenesulfonyl chloride is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target proteins . This localization is critical for its activity and function, as it allows the compound to modify proteins in specific cellular contexts .
属性
IUPAC Name |
4-fluoro-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSUAEKACYUVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374626 | |
| Record name | 4-fluoro-2-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568586-10-7 | |
| Record name | 4-fluoro-2-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)
![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)
![Methyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1363535.png)

![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)
